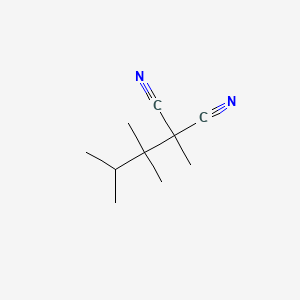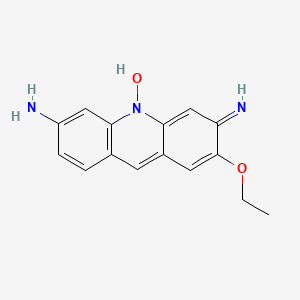
6-Amino-2-ethoxy-3-iminoacridin-10(3H)-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-2-ethoxy-3-iminoacridin-10(3H)-ol is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential anticancer agents. This compound’s unique structure suggests it may have interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-ethoxy-3-iminoacridin-10(3H)-ol typically involves multi-step organic reactions. A common approach might include:
Starting Material: Selection of an appropriate acridine derivative.
Functionalization: Introduction of amino and ethoxy groups through nucleophilic substitution or other suitable reactions.
Cyclization: Formation of the iminoacridin-10(3H)-ol core through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
Catalysts: Use of catalysts to enhance reaction efficiency.
Solvents: Selection of solvents that maximize yield and purity.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-2-ethoxy-3-iminoacridin-10(3H)-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides under oxidative conditions.
Reduction: Reduction of imino groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the acridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Formation of acridinone derivatives.
Reduction: Formation of aminoacridine derivatives.
Substitution: Various substituted acridine compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a fluorescent probe for studying biological systems.
Medicine: Investigation as an anticancer agent due to its acridine core.
Industry: Use in the development of dyes and pigments.
Wirkmechanismus
The mechanism of action of 6-Amino-2-ethoxy-3-iminoacridin-10(3H)-ol would depend on its specific application:
Molecular Targets: DNA intercalation, enzyme inhibition.
Pathways Involved: Induction of apoptosis in cancer cells, inhibition of DNA replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine Orange: A well-known fluorescent dye.
Amsacrine: An anticancer agent with a similar acridine structure.
Proflavine: An acridine derivative with antibacterial properties.
Uniqueness
6-Amino-2-ethoxy-3-iminoacridin-10(3H)-ol’s unique combination of functional groups may confer distinct chemical reactivity and biological activity compared to other acridine derivatives.
Eigenschaften
CAS-Nummer |
87194-67-0 |
|---|---|
Molekularformel |
C15H15N3O2 |
Molekulargewicht |
269.30 g/mol |
IUPAC-Name |
7-ethoxy-10-hydroxy-6-iminoacridin-3-amine |
InChI |
InChI=1S/C15H15N3O2/c1-2-20-15-6-10-5-9-3-4-11(16)7-13(9)18(19)14(10)8-12(15)17/h3-8,17,19H,2,16H2,1H3 |
InChI-Schlüssel |
CJPOODBYQKXCFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=CC3=C(C=C(C=C3)N)N(C2=CC1=N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


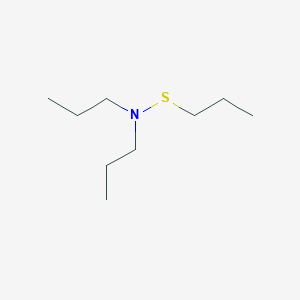
![N-Benzyl-N-[(4-butylphenyl)methyl]-N'-(4-phenoxyphenyl)urea](/img/structure/B14405623.png)
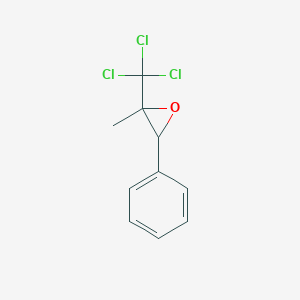
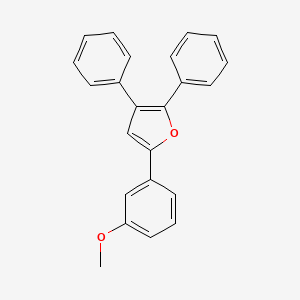
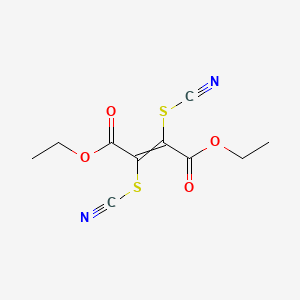
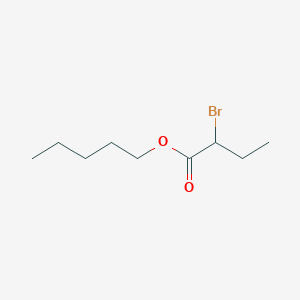
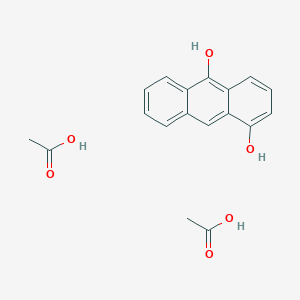
![7,7-Dimethyl-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14405662.png)
![[1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid](/img/structure/B14405666.png)
methylsilane](/img/structure/B14405684.png)
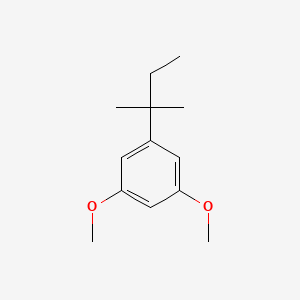
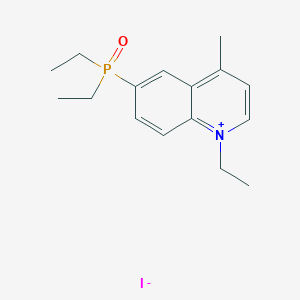
![3-[(Naphthalen-2-yl)methyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B14405693.png)
